2-Amino-6-iodopyrimidin-4-ol: Structural Dynamics, Reactivity, and Applications in Advanced Scaffold Synthesis
2-Amino-6-iodopyrimidin-4-ol: Structural Dynamics, Reactivity, and Applications in Advanced Scaffold Synthesis
Executive Summary
In modern medicinal chemistry and advanced organic synthesis, halogenated pyrimidines serve as indispensable, highly modular building blocks. 2-Amino-6-iodopyrimidin-4-ol (CAS: 59524-88-8) is a uniquely functionalized, electron-deficient heterocycle characterized by three distinct reactive sites: an exocyclic amine at C2, a hydroxyl/oxo group at C4, and a highly reactive iodine atom at C6[1],[2].
As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic scaffold. Its trifunctional nature allows for orthogonal, late-stage functionalization, making it a privileged core for the development of kinase inhibitors, nucleoside analogs, and complex supramolecular architectures[3],[4]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of 2-Amino-6-iodopyrimidin-4-ol is critical for predicting its behavior in both catalytic cycles and biological systems.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-Amino-6-iodopyrimidin-4-ol |
| Synonyms | 2-Amino-4-hydroxy-6-iodopyrimidine[2] |
| CAS Registry Number | 59524-88-8[1] |
| Molecular Formula | C₄H₄IN₃O[2] |
| Molecular Weight | 237.00 g/mol [1] |
| Hydrogen Bond Donors | 2 (Lactam form: N-H, NH₂) |
| Hydrogen Bond Acceptors | 3 (O, N, N) |
| Primary Reactivity Sites | C6 (Electrophilic cross-coupling), C2 (Nucleophilic) |
Lactim-Lactam Tautomerism
A defining feature of 2-Amino-6-iodopyrimidin-4-ol is its lactim-lactam tautomeric equilibrium. While drawn as a pyrimidin-4-ol (lactim), the molecule predominantly exists as 2-amino-6-iodo-1H-pyrimidin-4-one (lactam) in the solid state and in polar protic solvents. This structural dynamic dictates the nucleophilicity of the ring nitrogens and heavily influences downstream functionalization (e.g., N-alkylation vs. O-alkylation).
Lactim-lactam tautomeric equilibrium of the pyrimidine core.
Core Reactivity & Mechanistic Pathways
The C6-Iodine bond is highly polarized and represents the weakest bond in the molecule, making it the primary site for oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I))[5],[6].
C-I Bond Activation & Cross-Coupling
The electron-withdrawing nature of the pyrimidine ring significantly lowers the LUMO energy of the scaffold. This accelerates the oxidative addition step in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) compared to standard aryl iodides[7],[5]. The C6 position can be chemoselectively functionalized without requiring protection of the C2-amine or C4-hydroxyl, provided the correct ligand and base are selected.
Catalytic cycle of Suzuki-Miyaura cross-coupling at the C6 position.
Experimental Methodologies (Self-Validating Protocols)
To ensure high fidelity in synthetic workflows, experimental protocols must be designed with built-in causality and self-validation mechanisms. Below are standardized methodologies for manipulating 2-Amino-6-iodopyrimidin-4-ol.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at C6
Objective: Functionalize the C6 position with an aryl group while leaving the C2-amine and C4-hydroxyl intact[5],[6].
Reagents:
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2-Amino-6-iodopyrimidin-4-ol (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd(dppf)Cl₂ (0.05 equiv)
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Na₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Workflow & Causality:
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Reaction Setup: In a flame-dried Schlenk flask, combine the pyrimidine substrate, arylboronic acid, and Na₂CO₃.
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Causality: Solid reagents are added first to minimize the exposure of the catalyst to localized high concentrations of base during solvent addition.
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Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the suspension with Argon for 15 minutes.
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Causality: Degassing is critical. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) oxides and promotes homocoupling of the boronic acid. The biphasic solvent ensures solubility of both the highly polar pyrimidine and the inorganic base.
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Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive stream of Argon.
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Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the final reductive elimination step and suppressing undesired proto-dehalogenation side reactions.
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Thermal Activation & Self-Validation: Heat the reaction mixture to 90 °C for 4–6 hours. Monitor continuously via LC-MS.
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Self-Validation System: The disappearance of the 237 m/z [M+H]⁺ peak of the starting material and the emergence of the product mass confirms successful coupling. If a [M-I+H]⁺ peak appears, it indicates premature reductive elimination (dehalogenation), necessitating rigorous exclusion of moisture or a switch to a more sterically demanding phosphine ligand.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, filter, concentrate, and purify via flash chromatography.
Protocol 2: Electrophilic Activation of C4-OH
If subsequent cross-coupling at the C4 position is required, the C4-hydroxyl must be converted into a viable leaving group (e.g., a chloride).
Step-by-Step Workflow & Causality:
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Suspend 2-Amino-6-iodopyrimidin-4-ol in neat POCl₃ (10.0 equiv).
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Add N,N-Dimethylaniline (1.0 equiv) dropwise at 0 °C.
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Causality: N,N-Dimethylaniline acts as a nucleophilic catalyst and acid scavenger, facilitating the formation of the reactive Vilsmeier-type intermediate without degrading the pyrimidine ring.
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Reflux at 105 °C for 3 hours, then carefully quench over crushed ice to yield the 4-chloro-6-iodo derivative.
Applications in Advanced Drug Development
The 2-amino-pyrimidin-4-ol core is one of the most privileged scaffolds in medicinal chemistry[3]. Its structural topology makes it an ideal bioisostere for purine bases (adenine and guanine).
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Kinase Inhibitors: The C2-amine and C4-oxo groups form a robust, bidentate hydrogen-bonding network with the backbone amides of the ATP-binding pocket (hinge region) of kinases (e.g., CDKs, EGFR). The C6 position—functionalized via the protocols above—typically projects into the hydrophobic specificity pocket, allowing developers to tune target selectivity and pharmacokinetic properties.
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Nucleoside Analogs: The scaffold can be selectively N-alkylated at the N1 position to synthesize artificial nucleosides for antiviral and anticancer applications[4].
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Library Generation: The presence of the highly reactive C6-iodine allows for late-stage diversification. Drug developers can synthesize a common intermediate and use parallel Suzuki or Sonogashira couplings to rapidly generate a vast library of analogs for structure-activity relationship (SAR) studies[7].
References
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Title: Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines Source: ChemRxiv URL: [Link]
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Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: National Institutes of Health (PMC) URL: [Link]
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Title: Catalytic C–H/C–X Bond Functionalisation of Nucleosides, Nucleotides, Nucleic Acids, Amino Acids, Peptides and Proteins Source: Royal Society of Chemistry (RSC) URL: [Link]
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Title: Insight into Copper Catalysis: In Situ Formed Nano Cu2O in Suzuki–Miyaura Cross-Coupling of Aryl/Indolyl Boronates Source: ACS Organic Letters URL: [Link]
Sources
- 1. 2-Amino-6-iodopyrimidin-4-ol|CAS 59524-88-8|Supplier [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Amino-4,6-dichloropyrimidine | 56-05-3 [chemicalbook.com]
